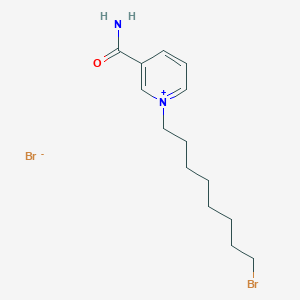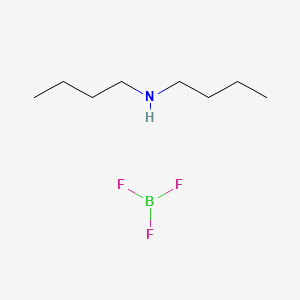
Boron, (N-butyl-1-butanamine)trifluoro-, (T-4)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boron, (N-butyl-1-butanamine)trifluoro-, (T-4)-, also known as (dibutylamine)trifluoroboron, is a chemical compound with the molecular formula C8H19BF3N. It is a complex formed between boron trifluoride and N-butyl-1-butanamine. This compound is known for its unique properties and applications in various fields of scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boron, (N-butyl-1-butanamine)trifluoro-, (T-4)- typically involves the reaction of boron trifluoride with N-butyl-1-butanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The reaction can be represented as follows:
BF3+N(C4H9)2→(C4H9)2NBF3
The reaction is usually conducted at a temperature of around 163°C and under an inert atmosphere to prevent any unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of Boron, (N-butyl-1-butanamine)trifluoro-, (T-4)- involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Boron, (N-butyl-1-butanamine)trifluoro-, (T-4)- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the trifluoroboron group is replaced by other functional groups.
Complex Formation: It can form complexes with other chemical species, enhancing its reactivity and stability.
Common Reagents and Conditions
Common reagents used in reactions with Boron, (N-butyl-1-butanamine)trifluoro-, (T-4)- include halides, acids, and bases. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from reactions involving Boron, (N-butyl-1-butanamine)trifluoro-, (T-4)- depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted boron compounds .
Wissenschaftliche Forschungsanwendungen
Boron, (N-butyl-1-butanamine)trifluoro-, (T-4)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Boron, (N-butyl-1-butanamine)trifluoro-, (T-4)- involves its ability to form stable complexes with other chemical species. This complex formation enhances its reactivity and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .
Vergleich Mit ähnlichen Verbindungen
Boron, (N-butyl-1-butanamine)trifluoro-, (T-4)- can be compared with other similar compounds, such as:
Boron trifluoride: A simpler boron compound with similar reactivity but different applications.
N-butyl-1-butanamine: The amine component of the complex, which has its own unique properties and applications.
Other boron-amine complexes: These compounds share similar structural features but may differ in their reactivity and applications.
Eigenschaften
CAS-Nummer |
676-10-8 |
|---|---|
Molekularformel |
C8H19BF3N |
Molekulargewicht |
197.05 g/mol |
IUPAC-Name |
N-butylbutan-1-amine;trifluoroborane |
InChI |
InChI=1S/C8H19N.BF3/c1-3-5-7-9-8-6-4-2;2-1(3)4/h9H,3-8H2,1-2H3; |
InChI-Schlüssel |
PCNGXWCOUFPFFX-UHFFFAOYSA-N |
Kanonische SMILES |
B(F)(F)F.CCCCNCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate](/img/structure/B13773769.png)
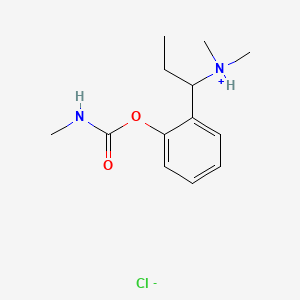

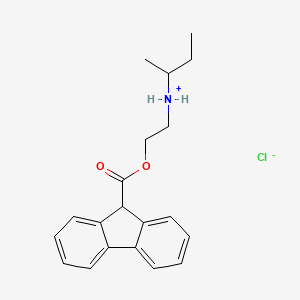
![4-{4-[4-(Dipentylamino)phenyl]-1,3-butadienyl}-1-(4-sulfobutyl)pyridinium hydroxide](/img/structure/B13773792.png)
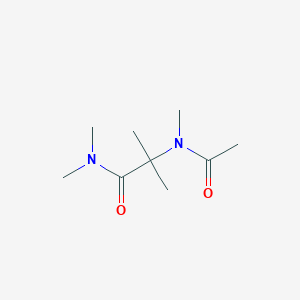

![2-[4-(Dimethylamino)phenyl]-3,6-dimethylbenzothiazolium benzoate](/img/structure/B13773805.png)
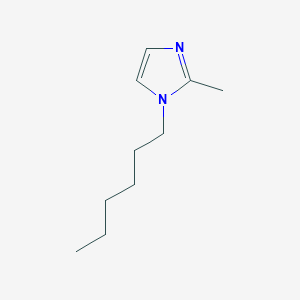
![[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]methyl-triphenylphosphanium](/img/structure/B13773818.png)
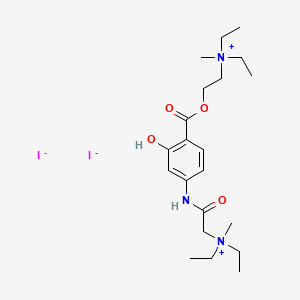
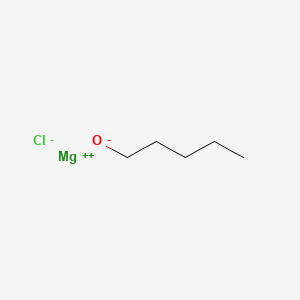
![6-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773844.png)
